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Compound Name: Jatrophone

Cat. No.: B1672808

For Immediate Release

A comprehensive comparative analysis of Jatrophone-treated cancer cells reveals a distinct
transcriptomic signature when benchmarked against common chemotherapeutic agents,
doxorubicin and paclitaxel. This guide provides an in-depth look at the molecular mechanisms
of Jatrophone, offering valuable data for researchers, scientists, and drug development
professionals.

Jatrophone, a naturally occurring diterpene, has demonstrated significant anti-cancer
properties. This report synthesizes available data on its effects on gene expression, focusing
on its targeted disruption of the Wnt/p-catenin and PI3K/AKT/NF-kB signaling pathways. By
juxtaposing these findings with the transcriptomic consequences of doxorubicin and paclitaxel
treatment in breast cancer cell lines, this guide offers a clearer understanding of Jatrophone's
potential as a novel therapeutic agent.

Performance Comparison: Jatrophone vs. Standard
Chemotherapies

Jatrophone exhibits potent cytotoxic effects across a range of cancer cell lines, with IC50
values in the low micromolar range. The following table summarizes the 50% inhibitory
concentrations (IC50) of Jatrophone in various cancer cell lines, providing a quantitative
measure of its anti-proliferative activity.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1672808?utm_src=pdf-interest
https://www.benchchem.com/product/b1672808?utm_src=pdf-body
https://www.benchchem.com/product/b1672808?utm_src=pdf-body
https://www.benchchem.com/product/b1672808?utm_src=pdf-body
https://www.benchchem.com/product/b1672808?utm_src=pdf-body
https://www.benchchem.com/product/b1672808?utm_src=pdf-body
https://www.benchchem.com/product/b1672808?utm_src=pdf-body
https://www.benchchem.com/product/b1672808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Cell Line Cancer Type IC50 (pM)

HelLa Cervical Cancer 5.13[1]

WiDr Colon Cancer 8.97[1]

Hep G2 Liver Cancer 3.2[1]

AGS Gastric Cancer 2.5[1]
Doxorubicin-Resistant Breast

MCF-7/ADR 1.8[2]
Cancer

Molecular Mechanism of Action: A Tale of Two
Pathways

Jatrophone's anti-cancer activity is primarily attributed to its modulation of two critical signaling
pathways: Wnt/B-catenin and PI3K/AKT/NF-kB. Unlike the broad cytotoxic mechanisms of
agents like doxorubicin (DNA intercalation) and paclitaxel (microtubule stabilization),
Jatrophone appears to exert a more targeted effect on specific signaling cascades crucial for
cancer cell proliferation, survival, and metastasis.

Whnt/B-catenin Signaling Pathway

Jatrophone has been shown to interfere with the Wnt/p-catenin signaling pathway, a critical
regulator of cell fate, proliferation, and differentiation that is often dysregulated in cancer.[2][3]
[4][5] Studies have demonstrated that Jatrophone treatment leads to a decrease in the
expression of key downstream targets of this pathway.[3][4]

/ Nodes Wnt [label="Wnt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frizzled
[label="Frizzled/LRP5/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dvl [label="DvlI",
fillcolor="#FBBCO05", fontcolor="#202124"]; GSK3b [label="GSK3", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; APC_Axin [label="APC/Axin Complex", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; BetaCatenin_cyto [label="(3-catenin\n(cytoplasmic)",
fillcolor="#FBBCO05", fontcolor="#202124"]; BetaCatenin_nuc [label="3-catenin\n(nuclear)",
fillcolor="#FBBCO05", fontcolor="#202124"]; TCF_LEF [label="TCF/LEF", fillcolor="#34A853",
fontcolor="#FFFFFF"]; TargetGenes [label="Target Genes\n(AXIN2, c-MYC, Cyclin D1)",
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Jatrophone [label="Jatrophone",

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.pubcompare.ai/protocol/Q-aA1YwB4C3bMWOe534Z/
https://www.pubcompare.ai/protocol/Q-aA1YwB4C3bMWOe534Z/
https://www.pubcompare.ai/protocol/Q-aA1YwB4C3bMWOe534Z/
https://www.pubcompare.ai/protocol/Q-aA1YwB4C3bMWOe534Z/
https://www.researchgate.net/publication/322089368_The_natural_compound_Jatrophone_interferes_with_Wntb-catenin_signaling_and_inhibits_proliferation_and_EMT_in_human_triple-negative_breast_cancer
https://www.benchchem.com/product/b1672808?utm_src=pdf-body
https://www.benchchem.com/product/b1672808?utm_src=pdf-body
https://www.benchchem.com/product/b1672808?utm_src=pdf-body
https://www.researchgate.net/publication/322089368_The_natural_compound_Jatrophone_interferes_with_Wntb-catenin_signaling_and_inhibits_proliferation_and_EMT_in_human_triple-negative_breast_cancer
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0189864
https://pmc.ncbi.nlm.nih.gov/articles/PMC5744972/
https://pubmed.ncbi.nlm.nih.gov/29281678/
https://www.benchchem.com/product/b1672808?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0189864
https://pmc.ncbi.nlm.nih.gov/articles/PMC5744972/
https://www.benchchem.com/product/b1672808?utm_src=pdf-body
https://www.benchchem.com/product/b1672808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Degradation”,
shape=plaintext, fontcolor="#5F6368"];

I/l Edges Wnt -> Frizzled; Frizzled -> Dvl [label=""]; Dvl -> GSK3b [arrowhead=tee]; GSK3b ->
BetaCatenin_cyto [label=" P", arrowhead=normal]; APC_Axin -> BetaCatenin_cyto;
BetaCatenin_cyto -> Degradation [style=dashed]; BetaCatenin_cyto -> BetaCatenin_nuc;
BetaCatenin_nuc -> TCF_LEF; TCF_LEF -> TargetGenes; Jatrophone -> BetaCatenin_cyto
[arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits stabilization"]; } Jatrophone's
Interference with the Wnt/[3-catenin Pathway.

PIBK/AKT/NF-kB Signaling Pathway

Jatrophone also targets the PISBK/AKT/NF-kB pathway, which is central to regulating the cell
cycle, survival, and proliferation.[6] In doxorubicin-resistant breast cancer cells, Jatrophone
treatment has been shown to down-regulate the expression levels of PI3K, AKT, and NF-kB.[6]

[7]

/l Nodes Receptor [label="Growth Factor\nReceptor", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBCO05", fontcolor="#202124"]; PIP2
[label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3",
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT",
fillcolor="#FBBCO05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#34A853",
fontcolor="#FFFFFF"]; IkB [label="IkB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_cyto
[label="NF-kB\n(cytoplasmic)", fillcolor="#FBBCO05", fontcolor="#202124"]; NFKB_nuc
[label="NF-kB\n(nuclear)", fillcolor="#FBBCO05", fontcolor="#202124"]; TargetGenes
[label="Target Genes\n(Anti-apoptotic, Proliferation)", shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"]; Jatrophone [label="Jatrophone", shape=oval, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

// Edges Receptor -> PI3K; PI3K -> PIP3 [label=" P"]; PIP2 -> PIP3 [style=dashed]; PIP3 ->
AKT; AKT -> IKK; IKK -> kB [label="P"]; IkB -> NFkB_cyto [arrowhead=tee]; NFKB_cyto ->
NFkB_nuc; NFKB_nuc -> TargetGenes; Jatrophone -> PI3K [arrowhead=tee,
color="#EA4335", style=dashed, label="Inhibits"]; Jatrophone -> AKT [arrowhead=tee,
color="#EA4335", style=dashed, label="Inhibits"]; Jatrophone -> NFkB_cyto [arrowhead=tee,
color="#EA4335", style=dashed, label="Inhibits"]; } Jatrophone's Inhibition of the
PISK/AKT/NF-kB Pathway.
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Comparative Transcriptomic Effects

While a direct head-to-head transcriptomic study of Jatrophone against doxorubicin and
paclitaxel is not yet available, we can infer a comparative analysis based on existing data.
Jatrophone's targeted approach on specific signaling pathways suggests a more defined set
of differentially expressed genes compared to the broader transcriptomic shifts induced by
doxorubicin and paclitaxel.

Jatrophone: Downregulates key target genes of the Wnt/3-catenin and PISK/AKT/NF-kB
pathways. For instance, in triple-negative breast cancer cells, Jatrophone treatment leads to
the reduced expression of AXIN2, HMGA2, MYC, PCNA, and CCND1.[3][4]

Doxorubicin: Transcriptomic analyses of doxorubicin-treated breast cancer cells reveal a large
number of differentially expressed genes (DEGS).[8] These are involved in a wide array of
pathways, including cell cycle, p53 signaling, and DNA repair.[9] In doxorubicin-resistant MCF-7
cells, 3,963 DEGs were identified, with 2,150 upregulated and 1,813 downregulated.[8] Key
pathways affected include MAPK and PI3K/Akt signaling.[8]

Paclitaxel: Similarly, paclitaxel treatment in breast cancer cells results in significant
transcriptomic alterations. In MDA-MB-231 cells, paclitaxel treatment evoked 153 DEGs.[7]
These are associated with pathways regulating microtubule spindle formation, chromosome
segregation, and TGF-[3 signaling.[7] Single-cell RNA-seq analysis of paclitaxel-treated triple-
negative breast cancer cells highlighted the involvement of inflammatory and interferon
response pathways in the development of resistance.[10]

The following table provides a high-level comparison of the transcriptomic effects of these three
compounds.
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Feature Jatrophone Doxorubicin Paclitaxel
Whnt/B-catenin & ) )
DNA intercalation, )
PI3K/AKT/NF-kB Microtubule

Primary Mechanism

pathway inhibition[3]

topoisomerase Il

stabilization[7]

inhibition[11]
[6]17]
Mitotic spindle
Whnt signaling, Cell cycle, p53 formation, TGF-
Key Affected J . J ) ) y g . . . P
PI3K/Akt signaling, signaling, DNA repair, signaling,
Pathways ] ) )
cell cycle[3][4][6][7] MAPK signaling[8][9] inflammatory
response[7][10]

Number of DEGs

Expected to be more
focused (data from
gPCR)

High (e.g., 3,963 in
MCF7-DR cells)[8]

Moderate (e.g., 153 in
MDA-MB-231 cells)[7]

Experimental Protocols

To facilitate further research and validation of the findings presented, this section outlines the

detailed methodologies for key experiments.

// Nodes CellCulture [label="1. Cell Culture\n(e.g., MCF-7, MDA-MB-231)", fillcolor="#F1F3F4",
fontcolor="#202124"]; Treatment [label="2. Drug Treatment\n(Jatrophone, Doxorubicin,
Paclitaxel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Extraction [label="3. RNA
Extraction”, fillcolor="#FBBCO05", fontcolor="#202124"]; Library_Prep [label="4. Library
Preparation\n(mRNA enrichment/rRNA depletion)", fillcolor="#FBBCO05", fontcolor="#202124"];
Sequencing [label="5. RNA Sequencing\n(e.g., lllumina)", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Data_Analysis [label="6. Bioinformatic Analysis\n(DEG, Pathway
Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CellCulture -> Treatment; Treatment -> RNA_Extraction; RNA_Extraction ->
Library_Prep; Library_Prep -> Sequencing; Sequencing -> Data_Analysis; } A general workflow

for comparative transcriptomic analysis.

Cell Culture and Drug Treatment
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e Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in
appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1%
penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

o Drug Preparation: Jatrophone, doxorubicin, and paclitaxel are dissolved in DMSO to
prepare stock solutions, which are then diluted to the desired concentrations in the culture
medium.

o Treatment: Cells are seeded in culture plates and allowed to attach overnight. The medium is
then replaced with fresh medium containing the respective drugs at their IC50 concentrations
or a vehicle control (DMSO). The cells are incubated for a specified period (e.g., 24, 48
hours).

RNA Extraction and Sequencing (RNA-Seq)

* RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable kit
(e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and
guantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.qg.,
Agilent 2100).

o Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
The enriched mRNA is then fragmented and used as a template for first-strand cDNA
synthesis using random hexamer primers. Second-strand cDNA is synthesized, followed by
end-repair, A-tailing, and adapter ligation. The resulting cDNA libraries are purified and
amplified by PCR.

e Sequencing: The prepared libraries are sequenced on a high-throughput sequencing
platform (e.g., lllumina NovaSeq).

o Data Analysis: The raw sequencing reads are subjected to quality control. The reads are
then aligned to the human reference genome. Differential gene expression analysis is
performed to identify genes that are significantly up- or down-regulated upon drug treatment
compared to the control. Pathway analysis and gene ontology enrichment are then
performed to identify the biological processes and signaling pathways affected by the
differentially expressed genes.
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Quantitative Real-Time PCR (qPCR)

o cDNA Synthesis: One microgram of total RNA is reverse transcribed into cDNA using a
reverse transcription kit with random primers.[6]

o Primer Design: Primers for target genes and a reference gene (e.g., GAPDH) are designed
using appropriate software.[12]

» (PCR Reaction: The gPCR reaction is performed in a real-time PCR system using a SYBR
Green master mix.[13] The reaction mixture typically contains cDNA, forward and reverse
primers, and SYBR Green mix.

o Thermal Cycling: The thermal cycling conditions generally consist of an initial denaturation
step, followed by 40 cycles of denaturation, annealing, and extension.[13]

o Data Analysis: The relative expression of the target genes is calculated using the 2-AACt
method, with the reference gene for normalization.

Western Blot Analysis

o Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase
inhibitors. The protein concentration is determined using a BCA protein assay Kkit.

o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide
gel electrophoresis and transferred to a PVDF membrane.

e Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then
incubated with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, (3-
catenin) overnight at 4°C.[1][14][15] After washing, the membrane is incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody.

o Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system. The band intensities are quantified using image analysis software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://eu.idtdna.com/page/support-and-education/decoded-plus/successful-qpcr/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6036716/
https://www.the-scientist.com/insights-into-qpcr-protocol-detection-methods-and-analysis-71478
https://www.the-scientist.com/insights-into-qpcr-protocol-detection-methods-and-analysis-71478
https://www.pubcompare.ai/protocol/Q-aA1YwB4C3bMWOe534Z/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4001792/
https://www.pubcompare.ai/protocol/Xgyx1YwB4C3bMWOep0a0/
https://www.benchchem.com/product/b1672808?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. pubcompare.ai [pubcompare.ai]
2. researchgate.net [researchgate.net]

3. The natural compound Jatrophone interferes with Wnt/3-catenin signaling and inhibits
proliferation and EMT in human triple-negative breast cancer | PLOS One [journals.plos.org]

4. The natural compound Jatrophone interferes with Wnt/B-catenin signaling and inhibits
proliferation and EMT in human triple-negative breast cancer - PMC [pmc.ncbi.nim.nih.gov]

5. The natural compound Jatrophone interferes with Wnt/3-catenin signaling and inhibits
proliferation and EMT in human triple-negative breast cancer - PubMed
[pubmed.ncbi.nim.nih.gov]

6. eu.idtdna.com [eu.idtdna.com]

7. Transcriptome Profile Analysis of Triple-Negative Breast Cancer Cells in Response to a
Novel Cytostatic Tetrahydroisoquinoline Compared to Paclitaxel - PMC
[pmc.ncbi.nlm.nih.gov]

8. Integrated Chromatin Accessibility and Transcriptome Landscapes of Doxorubicin-
Resistant Breast Cancer Cells - PMC [pmc.nchbi.nlm.nih.gov]

9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
10. journals.plos.org [journals.plos.org]

11. Doxorubicin-induced transcriptome meets interactome: identification of new drug targets
- PMC [pmc.ncbi.nim.nih.gov]

12. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nim.nih.gov]

13. Insights into gPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-
scientist.com]

14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell
lines - PMC [pmc.ncbi.nim.nih.gov]

15. pubcompare.ai [pubcompare.ai]

To cite this document: BenchChem. [Jatrophone's Transcriptomic Impact: A Comparative
Analysis in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672808#comparative-transcriptomic-analysis-of-
jatrophone-treated-cells]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.pubcompare.ai/protocol/Q-aA1YwB4C3bMWOe534Z/
https://www.researchgate.net/publication/322089368_The_natural_compound_Jatrophone_interferes_with_Wntb-catenin_signaling_and_inhibits_proliferation_and_EMT_in_human_triple-negative_breast_cancer
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0189864
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0189864
https://pmc.ncbi.nlm.nih.gov/articles/PMC5744972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5744972/
https://pubmed.ncbi.nlm.nih.gov/29281678/
https://pubmed.ncbi.nlm.nih.gov/29281678/
https://pubmed.ncbi.nlm.nih.gov/29281678/
https://eu.idtdna.com/page/support-and-education/decoded-plus/successful-qpcr/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8306781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8306781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8306781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8363264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8363264/
https://pdfs.semanticscholar.org/6640/503ce7e029ebd187dd4ed75f892e406e3fea.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0297260
https://pmc.ncbi.nlm.nih.gov/articles/PMC10393105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10393105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6036716/
https://www.the-scientist.com/insights-into-qpcr-protocol-detection-methods-and-analysis-71478
https://www.the-scientist.com/insights-into-qpcr-protocol-detection-methods-and-analysis-71478
https://pmc.ncbi.nlm.nih.gov/articles/PMC4001792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4001792/
https://www.pubcompare.ai/protocol/Xgyx1YwB4C3bMWOep0a0/
https://www.benchchem.com/product/b1672808#comparative-transcriptomic-analysis-of-jatrophone-treated-cells
https://www.benchchem.com/product/b1672808#comparative-transcriptomic-analysis-of-jatrophone-treated-cells
https://www.benchchem.com/product/b1672808#comparative-transcriptomic-analysis-of-jatrophone-treated-cells
https://www.benchchem.com/product/b1672808#comparative-transcriptomic-analysis-of-jatrophone-treated-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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